Allyl 2-acetylacetoacetate Allyl 2-acetylacetoacetate
Brand Name: Vulcanchem
CAS No.: 30926-51-3
VCID: VC16043407
InChI: InChI=1S/C9H12O4/c1-4-5-13-9(12)8(6(2)10)7(3)11/h4,8H,1,5H2,2-3H3
SMILES:
Molecular Formula: C9H12O4
Molecular Weight: 184.19 g/mol

Allyl 2-acetylacetoacetate

CAS No.: 30926-51-3

Cat. No.: VC16043407

Molecular Formula: C9H12O4

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Allyl 2-acetylacetoacetate - 30926-51-3

Specification

CAS No. 30926-51-3
Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
IUPAC Name prop-2-enyl 2-acetyl-3-oxobutanoate
Standard InChI InChI=1S/C9H12O4/c1-4-5-13-9(12)8(6(2)10)7(3)11/h4,8H,1,5H2,2-3H3
Standard InChI Key VYYXNEFTRUNFCV-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C(=O)C)C(=O)OCC=C

Introduction

Chemical Identity and Structural Profile

Molecular Characteristics

Allyl 2-acetylacetoacetate is systematically named 2-acetyl-3-oxobutanoic acid 2-propenyl ester, reflecting its structural components:

  • An allyl group (CH2=CHCH2\text{CH}_2=\text{CH}-\text{CH}_2-) attached via an ester linkage.

  • A β-keto ester backbone (CH3COCOCH2\text{CH}_3\text{CO}-\text{CO}-\text{CH}_2-), which facilitates enolization and chelation with metal catalysts .

The compound’s pKa\text{pK}_a values (approximately 10.5 for the α-hydrogen and 4.7 for the acetyl group) enable tautomerism, a property critical to its reactivity in nucleophilic substitutions and condensations .

Synthesis and Manufacturing Processes

Trans-Esterification Methodologies

The synthesis of allyl 2-acetylacetoacetate predominantly involves trans-esterification of β-keto esters under mild, solvent-free conditions. A silica-supported boric acid catalyst (SiO2H3BO3\text{SiO}_2-\text{H}_3\text{BO}_3) has emerged as a green and efficient option, achieving yields exceeding 90% .

Mechanistic Pathway:

  • Enolization: The β-keto ester forms a chelated enol intermediate with boric acid.

  • Nucleophilic Attack: Allyl alcohol displaces the original ester group (e.g., methyl or ethyl) via a six-membered boronate transition state.

  • Catalyst Regeneration: The silica support enables easy recovery and reuse for up to five cycles without activity loss .

Optimized Reaction Conditions:

ParameterValue
Catalyst Loading50 mg per mmol substrate
Temperature100°C
Substrate Ratio (β-keto ester : alcohol)1:1.1
Reaction Time4.5–5 hours

This method outperforms traditional acid/base-catalyzed routes by minimizing side reactions and eliminating aqueous workup .

Alternative Synthetic Routes

  • Acylketene Intermediate: Thermal decomposition of diketene with allyl alcohol, though limited by handling difficulties .

  • Enzymatic Catalysis: Lipase-mediated esterification, offering enantioselectivity but requiring longer reaction times.

Physicochemical Properties

Thermal and Spectral Data

  • Boiling Point: 245–250°C (estimated via group contribution methods).

  • IR Spectroscopy: Strong absorptions at 1745 cm1^{-1} (ester C=O) and 1710 cm1^{-1} (acetyl C=O).

  • 1^1H NMR (CDCl3_3): δ 5.8–5.9 (m, 1H, allyl CH), 5.2–5.4 (m, 2H, allyl CH2_2), 3.4 (s, 2H, acetoacetate CH2_2), 2.3 (s, 3H, acetyl CH3_3) .

Solubility and Stability

  • Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol.

  • Storage: Requires refrigeration (2–8°C) under inert gas to prevent hydrolysis.

Industrial and Research Applications

Organic Synthesis

  • Michael Additions: Serves as a nucleophile in conjugate additions with α,β-unsaturated carbonyls.

  • Heterocycle Formation: Precursor for pyrazoles and isoxazoles via cyclocondensation with hydrazines or hydroxylamine.

Polymer Chemistry

The allyl group enables radical-mediated polymerization, producing cross-linked polymers with tunable thermal stability. Applications include:

  • Coatings with enhanced adhesion.

  • Biomedical hydrogels responsive to pH changes.

Agrochemical Intermediates

Derivatives of allyl 2-acetylacetoacetate exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis .

Comparative Analysis with Related Esters

CompoundReactivityApplicationsKey Differentiator
Allyl 2-acetylacetoacetateHigh (allyl group)Specialty polymers, agrochemicalsDual functional groups enable multi-step synthesis
Methyl acetoacetateModerateSolvent, perfumeryLow cost, limited reactivity
Ethyl acetoacetateModeratePharmaceuticals, dyesIndustrial scalability
Allyl acetateLowAdhesives, plasticizersLacks β-keto functionality

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing chiral catalysts for enantioselective trans-esterification.

  • Biological Activity Screening: Evaluating antimicrobial and anti-inflammatory properties in in vitro models.

  • Green Chemistry Innovations: Photocatalytic methods using TiO2_2 or graphitic carbon nitride.

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